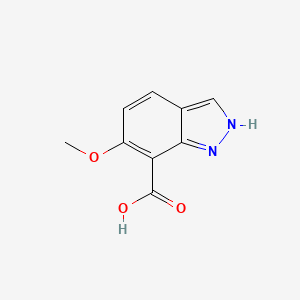

6-methoxy-1H-indazole-7-carboxylicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 6-méthoxy-1H-indazole-7-carboxylique est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont souvent présents dans divers produits pharmaceutiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 6-méthoxy-1H-indazole-7-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à utiliser des 2-azidobenzaldéhydes et des amines, qui subissent une série de réactions pour former le cycle indazole . Les réactions catalysées par des métaux de transition, telles que celles impliquant le cuivre ou l'argent, sont souvent utilisées pour faciliter la formation du noyau indazole .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 6-méthoxy-1H-indazole-7-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle indazole.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle sont utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.

4. Applications de la recherche scientifique

L'acide 6-méthoxy-1H-indazole-7-carboxylique a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions de synthèse organique.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres produits chimiques précieux.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 6-méthoxy-1H-indazole-7-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Par exemple, il peut agir comme un inhibiteur de la phosphoinositide 3-kinase δ, qui est impliquée dans divers processus cellulaires . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Composés similaires :

- Acide 1H-indazole-3-carboxylique

- Acide 2H-indazole-3-carboxylique

- Acide 6-méthoxy-1H-indazole-3-carboxylique

Comparaison : L'acide 6-méthoxy-1H-indazole-7-carboxylique est unique en raison de sa structure spécifique de substitution sur le cycle indazole.Comparé à d'autres composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des fins de recherche et de développement spécifiques .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

6-Methoxy-1H-indazole-7-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating a range of diseases, particularly cancer and neurological disorders.

Key Findings:

- Anti-Cancer Activity: Compounds derived from 6-methoxy-1H-indazole-7-carboxylic acid have been evaluated for their anti-cancer properties. For instance, derivatives have been synthesized that inhibit Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia. Some compounds demonstrated IC50 values comparable to established drugs like Imatinib .

- Neurological Disorders: Research indicates that this compound can enhance drug efficacy for neurological conditions, making it a valuable intermediate in developing treatments for disorders such as Alzheimer's disease .

Biochemical Research

Overview:

In biochemical studies, 6-methoxy-1H-indazole-7-carboxylic acid is utilized to explore enzyme inhibition and receptor interactions, contributing to the understanding of various metabolic pathways.

Key Findings:

- Enzyme Inhibition Studies: The compound has been used in assays to evaluate its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO) and human neutrophil elastase (HNE). Notably, some derivatives exhibited significant IDO inhibitory activity with IC50 values as low as 5.3 μM, indicating potential for therapeutic applications in cancer immunotherapy .

- Receptor Binding Studies: Its derivatives are being investigated for binding affinities to various receptors, providing insights into their mechanisms of action in biological systems.

Material Science

Overview:

The unique chemical properties of 6-methoxy-1H-indazole-7-carboxylic acid make it suitable for applications in material science, particularly in the development of novel materials.

Key Findings:

- Polymers and Coatings: Research has shown that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its use in coatings has also been explored to improve durability and resistance to environmental factors .

Agricultural Chemistry

Overview:

In agricultural chemistry, 6-methoxy-1H-indazole-7-carboxylic acid is being studied for its potential role in developing new agrochemicals.

Key Findings:

- Pest Control Solutions: The compound's derivatives are under investigation for their effectiveness as pesticides or herbicides. Initial studies suggest that they may offer improved efficacy while minimizing environmental impact compared to traditional agrochemicals .

Data Table: Summary of Applications

Case Studies

- Anti-Cancer Activity Study:

- Enzyme Inhibition Study:

- Material Development Study:

Mécanisme D'action

The mechanism of action of 6-methoxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

- 1H-Indazole-3-carboxylic acid

- 2H-Indazole-3-carboxylic acid

- 6-Methoxy-1H-indazole-3-carboxylic acid

Comparison: 6-Methoxy-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern on the indazole ringCompared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and development purposes .

Activité Biologique

6-Methoxy-1H-indazole-7-carboxylic acid is a compound that belongs to the indazole class, notable for its methoxy and carboxylic acid functional groups. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications as antifungal agents and anti-inflammatory drugs. The molecular formula for this compound is C10H9N3O3, with a molecular weight of approximately 192.17 g/mol .

Antifungal Activity

Research indicates that 6-methoxy-1H-indazole-7-carboxylic acid exhibits significant antifungal properties. In vitro studies have shown that it can inhibit various fungal strains, making it a candidate for developing new antifungal therapies. The compound's mechanism of action appears to involve disrupting fungal cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. It is believed to modulate inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. In a study comparing its efficacy to dexamethasone, 6-methoxy-1H-indazole-7-carboxylic acid showed promising results in reducing these cytokines at a concentration of 10 µg/mL .

Anticancer Potential

Preliminary studies suggest that 6-methoxy-1H-indazole-7-carboxylic acid may possess anticancer properties. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's cytotoxicity was assessed using IC50 values, indicating its potential to inhibit cell growth significantly. For instance, it was found that treated MCF-7 cells exhibited alterations in morphology and reduced viability as the concentration of the compound increased .

Interaction with Biological Targets

Interaction studies have revealed that 6-methoxy-1H-indazole-7-carboxylic acid can bind to various biological targets, including proteins involved in cancer progression and inflammation. These interactions are crucial for understanding how the compound exerts its biological effects and could lead to the development of targeted therapies.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds structurally related to 6-methoxy-1H-indazole-7-carboxylic acid, along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methoxy-1H-indazole-6-carboxylic acid | 1167055-67-5 | 0.88 |

| Methyl 4-methoxy-1H-indazole-5-carboxylate | 1427373-17-8 | 0.92 |

| Ethyl 5-methoxy-1H-indazole-6-carboxylate | 1403766-78-8 | 0.87 |

| Methyl 6-methoxy-1H-indazole-5-carboxylate | 1427405-27-3 | 0.93 |

| 7-Hydroxy-1H-indazole-6-carboxylic acid | 907190-32-3 | 0.87 |

These compounds share structural similarities and exhibit varying degrees of biological activity, making them valuable for comparative studies in medicinal chemistry .

Case Study: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of 6-methoxy-1H-indazole-7-carboxylic acid. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed at higher concentrations. The IC50 value was determined to be approximately 12 µM , suggesting strong potential for further development as an anticancer agent .

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of the compound by measuring levels of IL-6 and TNF-α in treated macrophages. Results showed that at a concentration of 10 µg/mL , the compound reduced IL-6 levels by 89% and TNF-α levels by 78% , outperforming standard treatments like dexamethasone .

Propriétés

Formule moléculaire |

C9H8N2O3 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

6-methoxy-2H-indazole-7-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-8(5)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Clé InChI |

NKUIGSWVMLMPLJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=NNC=C2C=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.